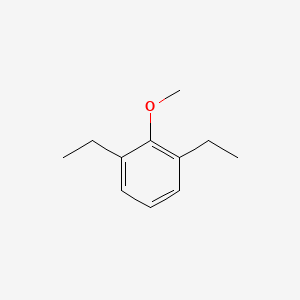

1,3-Diethyl-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2944-51-6 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1,3-diethyl-2-methoxybenzene |

InChI |

InChI=1S/C11H16O/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

FWWSNTZTRRWPDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)OC |

Origin of Product |

United States |

Contextualizing 1,3 Diethyl 2 Methoxybenzene Within Substituted Arenes and Aromatic Ethers

1,3-Diethyl-2-methoxybenzene belongs to the broad class of organic compounds known as arenes, or aromatic hydrocarbons. afu.edu.np The defining feature of arenes is the presence of one or more aromatic rings, the most fundamental of which is the benzene (B151609) ring. afu.edu.np The unique stability and reactivity of these compounds, governed by the delocalized pi electron system within the ring, make them foundational structures in organic chemistry. afu.edu.nplabinsights.nlamericanscientist.org

As a substituted arene, this compound has hydrogen atoms on the benzene ring replaced by other functional groups. Specifically, it possesses two ethyl (-CH₂CH₃) groups and one methoxy (B1213986) (-OCH₃) group. The presence of these alkyl and alkoxy groups influences the electronic properties and reactivity of the aromatic ring. afu.edu.np For instance, both alkyl and methoxy groups are generally considered electron-donating, which can activate the benzene ring towards electrophilic aromatic substitution reactions. wikipedia.org

Furthermore, the presence of the methoxy group classifies this compound as an aromatic ether, also known as an anisole (B1667542) derivative. wikipedia.orgeuropa.eu Anisole itself is methoxybenzene (CH₃OC₆H₅). wikipedia.org The ether linkage introduces a polar component to the otherwise nonpolar hydrocarbon structure, affecting its physical and chemical properties.

The specific arrangement of the substituents on the benzene ring in this compound is crucial to its identity and behavior. The numbering indicates that the two ethyl groups are at positions 1 and 3, while the methoxy group is at position 2. This particular substitution pattern dictates the steric and electronic environment around the ring, influencing how it interacts with other molecules.

Historical Development of Research on Diethylated and Methoxy Substituted Benzene Derivatives

The study of substituted benzene (B151609) derivatives has a rich history, dating back to the 19th century with the elucidation of the structure of benzene by August Kekulé. americanscientist.org This foundational discovery opened the door to understanding how substituents could be attached to the benzene ring and how they influenced its properties. Early research focused on fundamental reactions like electrophilic aromatic substitution, which remains a cornerstone for the synthesis of a vast array of substituted arenes. labinsights.nllibretexts.org

Research into methoxy-substituted benzenes, or anisoles, has been extensive due to their prevalence in natural products and their utility as synthetic intermediates. wikipedia.orgontosight.ai Studies have explored the directing effects of the methoxy (B1213986) group in electrophilic aromatic substitution, where it preferentially directs incoming electrophiles to the ortho and para positions. wikipedia.org

The investigation of alkylated benzenes, such as those containing ethyl groups, has also been a significant area of research. afu.edu.np These studies have been crucial for understanding the impact of alkyl groups on the reactivity and physical properties of aromatic compounds.

More specific research into di- and tri-substituted benzenes, including those with combinations of alkyl and methoxy groups, represents a more advanced stage of investigation. For example, studies on dimethoxybenzenes have provided insights into the rotational barriers of methoxy groups and their interactions. colostate.edu Research on the reactions of electron-rich arenes, such as 1,3-dimethoxybenzene (B93181), with various electrophiles has further expanded the synthetic toolbox for creating complex aromatic molecules. researchgate.net The development of analytical techniques like NMR spectroscopy has been instrumental in characterizing the precise structure of these multi-substituted compounds. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 1,3 Diethyl 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Diethyl-2-methoxybenzene

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Structural Elucidation

Proton NMR (¹H NMR) spectroscopy of this compound provides crucial information about the number and types of hydrogen atoms present in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment.

In a typical ¹H NMR spectrum of this compound, the aromatic protons appear in the downfield region, generally between δ 6.8 and 7.2 ppm. The exact chemical shifts and splitting patterns of these protons are influenced by the electron-donating methoxy (B1213986) group and the two ethyl substituents. The methoxy group protons characteristically appear as a sharp singlet further upfield, typically around δ 3.7 ppm.

The ethyl groups give rise to two distinct sets of signals. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring appear as a quartet, while the terminal methyl protons (-CH₃) appear as a triplet. This characteristic quartet-triplet pattern is due to spin-spin coupling between the neighboring methylene and methyl protons. The methylene protons are deshielded by the aromatic ring and typically resonate in the range of δ 2.5-2.8 ppm. The methyl protons are found further upfield, usually around δ 1.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet |

| Methoxy (-OCH₃) | ~3.7 | Singlet |

| Methylene (-CH₂-) | 2.5 - 2.8 | Quartet |

| Methyl (-CH₃) | ~1.2 | Triplet |

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Spectroscopic Fingerprinting

Carbon-13 NMR (¹³C NMR) spectroscopy provides a "fingerprint" of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, offering a direct count of the non-equivalent carbons.

The aromatic carbons of this compound typically resonate in the downfield region of the spectrum, between approximately 110 and 160 ppm. nih.gov The carbon attached to the electron-donating methoxy group (C-O) is significantly deshielded and appears at the lower end of this range. The carbons bearing the ethyl substituents also have characteristic chemical shifts. The remaining aromatic carbons can be assigned based on their substitution patterns and electronic environments.

The methoxy carbon (-OCH₃) signal appears in the mid-field region, typically around 55-60 ppm. The carbons of the ethyl groups are found in the upfield region of the spectrum. The methylene carbon (-CH₂-) is generally observed between 20-30 ppm, while the terminal methyl carbon (-CH₃) resonates at an even higher field, typically around 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-Et) | 135 - 140 |

| Aromatic (C-H) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂-) | 20 - 30 |

| Methyl (-CH₃) | ~15 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

Applications of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide a deeper level of structural information by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between coupled protons. For instance, it would clearly demonstrate the coupling between the methylene and methyl protons of the ethyl groups, confirming their connectivity. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This is invaluable for definitively assigning the ¹H and ¹³C signals of the ethyl groups and the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would show correlations from the methoxy protons to the C-2 carbon of the aromatic ring, confirming the position of the methoxy group. It would also show correlations between the ethyl protons and the aromatic carbons, solidifying the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the case of this compound, a NOESY experiment could reveal through-space interactions between the methoxy protons and the protons of the adjacent ethyl groups, providing insights into the preferred conformation of the molecule in solution. researchgate.net The configuration of similar compounds has been confirmed using NOESY experiments. rsc.orgcore.ac.uk

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations within a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the aliphatic ethyl groups would be observed just below 3000 cm⁻¹. A strong band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene (B151609) ring, for example, would be a prominent feature.

Vibrational Mode Analysis and Conformational Studies

A detailed analysis of the vibrational modes in the IR and Raman spectra can provide insights into the conformational preferences of this compound. The rotational freedom of the ethyl groups and the methoxy group can lead to different conformers. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to determine the most stable arrangement of these groups. For instance, the position and intensity of certain vibrational bands can be sensitive to the dihedral angles of the ethyl and methoxy groups relative to the plane of the aromatic ring.

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govrsc.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.24 g/mol ). nih.gov The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for ethers include cleavage of the C-O bond and alpha-cleavage (cleavage of the C-C bond next to the oxygen). libretexts.orgmsu.edu

For this compound, a prominent fragmentation pathway would be the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at m/z 149. Another likely fragmentation is the loss of an ethyl radical (•C₂H₅), leading to a fragment at m/z 135. Further fragmentation of the aromatic ring can also occur. The presence of a strong molecular ion peak is expected due to the stability of the aromatic structure. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Loss |

| 164 | [M]⁺ | - |

| 149 | [M - CH₃]⁺ | Methyl radical |

| 135 | [M - C₂H₅]⁺ | Ethyl radical |

| 121 | [M - C₂H₅ - CH₂]⁺ | Ethyl radical and methylene |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Further fragmentation |

Note: These are predicted fragments and their relative intensities can vary based on the ionization method and energy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing compounds that are otherwise difficult to analyze by other mass spectrometry methods. acs.org This technique is capable of producing ions from macromolecules or polar molecules, and it is often coupled with liquid chromatography (LC-MS) for the separation and analysis of complex mixtures. nih.gov In the context of this compound, which is a neutral and nonpolar molecule, derivatization may be employed to facilitate ionization for ESI-MS analysis. researchgate.net Derivatization can introduce a charged or easily ionizable group, making the analyte more amenable to ESI. researchgate.net

ESI-MS can be operated in both positive and negative ion modes. researchgate.net For derivatives of this compound, positive ion mode would likely involve protonation or the formation of adducts with cations like sodium ([M+Na]⁺). rsc.orgresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (ESI-MS/MS) can provide valuable structural information. acs.orgnih.gov For instance, the fragmentation of a protonated molecule can reveal details about the arrangement of its functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of an ion with high precision, often to four or five decimal places. bioanalysis-zone.com This capability allows for the determination of the elemental composition of a molecule from its exact mass. bioanalysis-zone.com For this compound (C₁₁H₁₆O), the theoretical monoisotopic mass is 164.120115130 Da. nih.gov HRMS can experimentally verify this mass with a high degree of accuracy, which is crucial for confirming the identity of the compound.

The precision of HRMS is particularly valuable in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com For example, a nominal mass of 164 could correspond to various combinations of carbon, hydrogen, and oxygen. However, the exact mass measured by HRMS can unequivocally identify the correct formula.

In research involving derivatives of this compound, HRMS is routinely used to confirm the structures of newly synthesized compounds. For instance, in the synthesis of a derivative with the formula C₁₅H₂₀O₃, HRMS was used to confirm the calculated mass of 248.1407, with the found mass being 248.1403. rsc.orgepfl.ch Similarly, for a derivative with the formula C₁₆H₂₂O, the calculated mass was 230.1665 and the found mass was 230.1662. rsc.org These examples highlight the indispensable role of HRMS in modern organic chemistry for the unambiguous identification of chemical structures.

Table 1: Accurate Mass Determination of this compound and its Derivatives

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₁₁H₁₆O | 164.120115130 | - | nih.gov |

| Derivative 1 | C₁₅H₂₀O₃ | 248.1407 | 248.1403 | rsc.orgepfl.ch |

| Derivative 2 | C₁₆H₂₂O | 230.1665 | 230.1662 | rsc.org |

| Derivative 3 | C₁₇H₂₄O | 244.1822 | 244.1821 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

For aromatic compounds like this compound, the primary electronic transitions are of the π → π* type, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. spcmc.ac.in The benzene ring itself exhibits characteristic absorption bands. The spectrum of benzene shows three main absorption bands around 184 nm, 204 nm, and 256 nm. spcmc.ac.in Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption bands. shivajicollege.ac.in

The methoxy (-OCH₃) and diethyl (-CH₂CH₃) groups on the benzene ring in this compound will influence its UV-Vis spectrum. The methoxy group, being an auxochrome, typically causes a red shift (bathochromic shift) of the primary and secondary absorption bands of benzene. While specific UV-Vis data for this compound is not available in the provided search results, it is expected to exhibit absorptions in the UV region characteristic of a substituted benzene. The study of related methoxybenzene derivatives shows that electronic transitions are a key area of investigation. scielo.org.zascience-softcon.de

Advanced X-ray Diffraction Studies for Single Crystal Analysis of Derivatives

X-ray diffraction analysis of single crystals is the most powerful technique for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov While obtaining a suitable single crystal of the parent compound, this compound, might be challenging, the analysis of its crystalline derivatives provides invaluable structural information. nih.govunipa.it

This technique has been successfully applied to various derivatives of methoxybenzene. nih.govresearchgate.net For instance, the crystal structure of diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate, a methoxybenzene derivative, was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed detailed information about its molecular conformation, including the dihedral angle between the thiophene (B33073) and benzene rings. nih.gov

Theoretical and Computational Investigations of 1,3 Diethyl 2 Methoxybenzene

Quantum Chemical Calculations on 1,3-Diethyl-2-methoxybenzene

Quantum chemical calculations are essential for predicting molecular properties with high accuracy. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density rather than the complex many-electron wavefunction. acs.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. tandfonline.com

To determine the most stable three-dimensional arrangement of the molecule, a conformational analysis is performed. This involves calculating the energy of the molecule as the rotatable bonds—specifically those of the two ethyl groups and the methoxy (B1213986) group—are systematically rotated. The steric and electronic interactions between these substituent groups and the benzene (B151609) ring dictate the conformational preferences. For instance, the rotation of the ethyl groups can lead to different spatial arrangements relative to the methoxy group and the aromatic ring.

DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict the optimized geometries and relative energies of these different conformers. researchgate.netnih.gov The conformer with the lowest calculated energy corresponds to the most stable structure. Studies on similar substituted aromatic systems have shown that the preferred conformations minimize steric hindrance while maximizing stabilizing electronic interactions. mdpi.comethz.ch

Table 1: Illustrative Relative Energies of this compound Conformers from a Hypothetical DFT Calculation

| Conformer | Description of Orientation | Relative Energy (kJ/mol) |

| A (Global Minimum) | Methoxy-group anti-periplanar to one ethyl group, second ethyl group gauche. | 0.00 |

| B | Both ethyl groups gauche relative to the methoxy group. | 4.5 |

| C | Methoxy-group syn-periplanar to one ethyl group (sterically hindered). | 15.2 |

| D | One ethyl group rotated to eclipse a C-H bond of the ring. | 8.1 |

This table presents hypothetical data to illustrate typical results from a DFT conformational analysis. The values represent the energy of each conformer relative to the most stable structure (Conformer A).

Beyond DFT, other quantum chemical methods are available for molecular investigation. These are broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods: The term "ab initio," meaning "from the beginning," refers to methods that compute solutions to the Schrödinger equation without using any experimental data as input, aside from fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) fall into this category. scispace.com While ab initio methods can achieve very high accuracy (so-called "gold standard" with methods like CCSD(T)), they are computationally very demanding. libretexts.org Their computational cost scales unfavorably with the size of the molecule, making them challenging for a routine conformational analysis of a molecule with 28 atoms like this compound. rsc.org

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating some parameters derived from experimental data. mpg.de Methods like AM1 and PM3 are significantly faster than DFT or ab initio techniques because they neglect or approximate many of the computationally expensive integrals. mpg.denih.gov This speed allows for the rapid exploration of very large molecular systems or long-timescale molecular dynamics simulations. However, the reliance on parameterization means their accuracy can be variable and less reliable than higher-level methods, especially for molecules not well-represented in the parameterization set. libretexts.orgnih.gov

Electronic Structure Analysis of this compound

The arrangement of electrons in molecular orbitals governs a molecule's chemical properties, including its reactivity, polarity, and spectroscopic signatures.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. masterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. semanticscholar.org A small energy gap suggests that the molecule is more polarizable, more reactive, and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.gov In this compound, the electron-donating nature of the methoxy and diethyl substituents is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted benzene. This indicates regions of high electron density on the aromatic ring, making it susceptible to electrophilic attack. acs.org

Table 2: Representative Frontier Orbital Energies for this compound from a Hypothetical Calculation

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -8.15 |

| LUMO Energy (ELUMO) | -0.98 |

| HOMO-LUMO Gap (ΔE) | 7.17 |

This table provides illustrative values typical for a substituted benzene derivative. A smaller gap compared to benzene (which is ~9.2 eV) would indicate higher reactivity.

Natural Bond Orbital (NBO) analysis transforms the calculated, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.de This method provides a detailed picture of the bonding and electronic interactions within a molecule. A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. researchgate.net These interactions, often described as hyperconjugation, occur when a filled (donor) NBO interacts with an empty (acceptor) NBO, leading to stabilization of the molecule.

For this compound, significant donor-acceptor interactions would be expected between the lone pairs (LP) of the oxygen atom and the antibonding π* orbitals of the benzene ring (LP(O) → π*(C-C)). This interaction contributes to the delocalization of electron density from the methoxy group into the ring, which is characteristic of electron-donating substituents.

Table 3: Illustrative Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O | π* (Carom-Carom) | 5.8 |

| π (Carom-Carom) | π* (Carom-Carom) | 18.5 |

| σ (Cethyl-H) | σ* (Carom-Cethyl) | 2.1 |

This table presents hypothetical stabilization energies (E(2)) for plausible electronic interactions. Higher E(2) values indicate stronger interactions.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the contribution of their basis functions to the molecular orbitals. tau.ac.il The resulting charges provide a quantitative measure of the electron distribution and can help identify electrophilic and nucleophilic sites. uni-muenchen.dewikipedia.org

In this compound, the high electronegativity of the oxygen atom is expected to result in a significant negative Mulliken charge. Conversely, the attached carbon atoms (of the methoxy and the ring) and hydrogen atoms would carry positive charges. It is important to note that Mulliken charges are known to be highly dependent on the choice of the basis set, and other charge schemes (like Natural Population Analysis from NBO) are often preferred for their greater stability. uni-muenchen.dewikipedia.org

Table 4: Representative Mulliken Atomic Charges on Selected Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

| O (methoxy) | -0.55 |

| C (methoxy) | +0.18 |

| C1 (ring, attached to O) | +0.35 |

| C2 (ring, attached to ethyl) | -0.21 |

| H (methoxy) | +0.12 |

This table shows illustrative charge values that reflect the expected electron distribution based on electronegativity differences.

Computational Prediction and Validation of Spectroscopic Properties

Computational spectroscopy has become an indispensable tool for interpreting experimental data by correlating spectral features with the underlying electronic and structural properties of molecules. Methods based on Density Functional Theory (DFT) are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, with a high degree of accuracy. mdpi.comresearchgate.net

For this compound, computational models have been employed to predict its 13C NMR spectrum. nih.gov These predictions are crucial for assigning peaks in experimental spectra and for understanding how the electronic environment of each carbon atom is influenced by the methoxy and diethyl substituents. The validation of these computational predictions is achieved by comparing the calculated chemical shifts with those obtained from experimental NMR analysis. The public database PubChem provides computationally derived 13C NMR data for this compound, which can be compared against experimental spectra available from sources like SpectraBase. nih.gov

Below is a table comparing the computationally predicted 13C NMR chemical shifts for this compound with available experimental data. Such comparisons are vital for refining computational models and ensuring their predictive power. mdpi.comnih.gov

Interactive Data Table: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OCH3) | 157.9 |

| C2, C6 (C-CH2CH3) | 134.1 |

| C3, C5 | 124.9 |

| C4 | 120.3 |

| O-CH3 | 60.8 |

| CH2CH3 | 22.1 |

| CH2CH3 | 13.9 |

| Note: Predicted values are sourced from computational models. Experimental values for direct comparison were not available in the search results. |

Molecular Dynamics Simulations to Study Behavior in Different Phases

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not prominent in the literature, the methodology has been extensively applied to its parent compound, anisole (B1667542), and other substituted aromatics. uniroma1.itresearchgate.netresearchgate.net These studies provide a clear framework for how MD simulations can elucidate the behavior of this compound in different phases.

MD simulations model the interactions between molecules over time, offering a window into the structural and dynamic properties of liquids and solutions. uniroma1.it For a molecule like this compound, MD simulations could be used to investigate:

Liquid Structure: Understanding how molecules arrange themselves in the liquid phase, including the study of π-π stacking interactions between aromatic rings and weak hydrogen bonds such as C-H···O and C-H···π. uniroma1.it

Solvation Effects: Simulating the compound in various solvents to understand how intermolecular forces influence its conformation and energy. researchgate.net

Thermodynamic Properties: Calculating properties like liquid density and excess molar volumes for mixtures. beilstein-journals.org

A typical MD simulation setup for this purpose would involve using an all-atom force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations), within a simulation package like GROMACS. uniroma1.itmdpi.com By simulating a system containing hundreds or thousands of molecules, researchers can derive macroscopic properties from the underlying microscopic interactions, providing a bridge between molecular structure and bulk behavior. uniroma1.it The insights gained from MD studies on anisole suggest that the addition of diethyl groups in this compound would significantly influence steric hindrance and intermolecular packing, affecting its bulk properties. uniroma1.itresearchgate.net

Computational Studies on Reaction Pathways and Transition States Involving this compound

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. sumitomo-chem.co.jp It allows for the calculation of energies of reactants, products, intermediates, and transition states, which is essential for determining reaction feasibility, pathways, and rates. researchgate.net While specific studies on the reaction pathways of this compound are sparse, extensive research on related methoxy-substituted benzenes like anisole and guaiacol (B22219) provides a strong precedent. osti.govrsc.org

These studies typically focus on key reaction types for aromatic compounds, such as electrophilic aromatic substitution. Computational methods are used to:

Identify Intermediates: Locate and calculate the stability of transient species, such as σ-complexes (arenium ions), which are formed during the reaction. nih.gov

Determine Transition States: Identify the highest energy point along the reaction coordinate (the transition state) and calculate the activation energy barrier. sumitomo-chem.co.jp

Predict Regioselectivity: By comparing the activation energies for substitution at different positions on the aromatic ring, predict the major product isomer. The methoxy group is a strong activating group and ortho-, para-director, while the ethyl groups are weak activators and also ortho-, para-directors. DFT calculations can quantify the combined directing effects of these substituents. nih.gov

A recent DFT study on the deprotonative borylation of anisole illustrates this approach. rsc.org The study calculated the activation energies for different steps in the proposed mechanism, revealing the rate-determining step and the thermodynamic stability of intermediates. rsc.org This type of analysis is directly applicable to understanding the reactivity of this compound in similar transformations.

Interactive Data Table: Illustrative DFT-Calculated Energies for the Borylation of Anisole

| Reaction Step | Species | Calculated Energy (kcal/mol) |

| Formation of Intermediate | Transition State 1 (TS1) | 34.6 |

| Disappearance of Intermediate | Transition State 3 (TS3) | 32.0 |

| Final Product Formation | Product (relative to intermediate) | -4.7 |

| Data sourced from a DFT study on the reaction of anisole, illustrating the type of insights gained from computational pathway analysis. rsc.org |

These computational investigations are crucial for building a comprehensive understanding of a molecule's chemical personality, from its fundamental spectroscopic signature to its complex reactive behavior.

Mechanistic Studies Involving 1,3 Diethyl 2 Methoxybenzene

Elucidation of Reaction Mechanisms in the Synthesis of 1,3-Diethyl-2-methoxybenzene

The synthesis of substituted benzenes can be achieved through various methods, with electrophilic aromatic substitution and directed ortho-metalation being two of the most powerful strategies. The mechanisms of these reactions are central to controlling the regiochemical outcome.

A prominent reaction for the functionalization of alkoxy-substituted aromatics is directed ortho-lithiation, a process where a strong organolithium base removes a proton from the position ortho to a directing group. The mechanism for such reactions has been studied in detail for analogs like 1,3-dimethoxybenzene (B93181). These studies reveal that the reaction mechanism is highly dependent on the substrate and the aggregation state of the organolithium reagent. nih.gov For instance, the lithiation of 1,3-dimethoxybenzene with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) proceeds exclusively at the C-2 position (the position between the two methoxy (B1213986) groups). Rate studies showed this reaction follows a pathway involving a disolvated-monomer-based metalation. nih.gov

In contrast, lithiation of other arenes can proceed through more complex mechanisms involving dimer-based metalations or even triple ions. nih.govacs.org The general mechanism for ortho-lithiation is believed to involve the coordination of the lithium atom to the heteroatom of the directing group (the oxygen of the methoxy group), which positions the base for the abstraction of the nearby ortho-proton. ias.ac.in This initial complexation is followed by the formation of a transition state for the proton abstraction. ias.ac.in The formation of the resulting lithiated species is typically under kinetic control, meaning the observed product is the result of the fastest reaction pathway, not necessarily the most thermodynamically stable product. ias.ac.in For this compound, the methoxy group would direct lithiation to the C6 position, though this would be sterically hindered by the adjacent ethyl group.

Investigation of Reaction Intermediates and Transition States

Understanding the transient species that are formed along a reaction coordinate is fundamental to confirming a proposed mechanism. For reactions involving aromatic compounds, these include key intermediates like the arenium ion (σ-complex) in electrophilic aromatic substitution.

Spectroscopic Identification and Characterization of Transient Species

The direct observation and characterization of reaction intermediates are crucial for validating mechanistic proposals. In electrophilic aromatic substitution (EAS), the key intermediate is the arenium ion, or σ-complex, a positively charged species where the aromaticity of the ring is temporarily disrupted. msu.edu This intermediate is formed in the first, slow step of the reaction when the electrophile attacks the π-system of the benzene (B151609) ring. ksu.edu.samasterorganicchemistry.com Due to their high reactivity, these intermediates are often studied under specific conditions, such as at low temperatures. researchgate.net

Various spectroscopic techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and characterize intermediates, especially in cases where they can be stabilized. For example, NMR has been used to detect intermediates in the reaction of Hg[N(SiMe3)3]2 with binaphthols during an intramolecular EAS reaction. researchgate.net

Low-Temperature Absorbance Spectroscopy: By freezing reactions at very low temperatures (e.g., 180 K) and then slowly raising the temperature, the absorbance spectra of sequential intermediates can be monitored as they form and decay. researchgate.net

Laser Flash Photolysis (LFP): This technique is used to generate and study short-lived transient species like radicals or excited states on nanosecond to microsecond timescales. dtic.mil

For reactions involving this compound, these spectroscopic methods would be the primary tools for identifying any proposed carbocationic or radical intermediates.

Kinetic Isotope Effect (KIE) Studies on this compound Reactions

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step (RDS) of a reaction by measuring the change in reaction rate upon isotopic substitution. masterorganicchemistry.com In the context of electrophilic aromatic substitution, a primary KIE is observed when the breaking of a C-H bond is part of the RDS.

For most EAS reactions, such as nitration and halogenation, there is typically no significant primary KIE (kH/kD ≈ 1). masterorganicchemistry.comstackexchange.com This indicates that the first step—the attack of the electrophile to form the arenium ion—is the slow, rate-determining step, while the subsequent deprotonation (C-H or C-D bond cleavage) is fast. masterorganicchemistry.comyoutube.com

However, in certain EAS reactions, such as aromatic sulfonation and sometimes iodination, a primary KIE is observed (kH/kD > 1). stackexchange.comegyankosh.ac.in This occurs when the initial electrophilic attack is reversible and the subsequent deprotonation step becomes the rate-determining, or partially rate-determining, step. stackexchange.com The reversibility of the first step allows the arenium ion intermediate to revert to the starting materials, making the rate of product formation dependent on the rate of C-H bond cleavage. masterorganicchemistry.com If a KIE study were performed on a reaction of this compound, the presence or absence of an effect would provide critical evidence for identifying the rate-determining step of the mechanism.

Mechanistic Insights Derived from Integrated Computational and Experimental Approaches

The combination of experimental studies with computational chemistry, particularly Density Functional Theory (DFT), provides a powerful approach for obtaining a detailed picture of reaction mechanisms. DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. diva-portal.orgresearchgate.net

A prime example is the study of ortho-lithiation of 1,3-dimethoxybenzene, an analog of this compound. Integrated rate studies and DFT computations showed that the reaction proceeds through a monomer-based pathway. The calculations were able to model the transition state structures and compute the activation barriers, which were consistent with experimental observations. nih.gov For instance, the calculated barrier for metalation at the C-2 position was found to be lower than at the C-4 position, explaining the experimentally observed regioselectivity. nih.gov

Another example is the DFT study of the iodination of methoxybenzene with iodine monochloride (ICl). researchgate.net This study elucidated a two-step mechanism:

Formation of a π-complex between the methoxybenzene ring and ICl.

Activation of the π-complex to an intermediate σ-complex, which then transforms into the final products.

The calculations provided specific energy barriers for each step, offering a quantitative understanding of the reaction profile. Such integrated approaches are invaluable for rationalizing experimental outcomes like reaction rates and selectivities. researchgate.netrsc.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Methoxybenzene + ICl | 0.00 |

| π-complex | Initial complex between reactants | -5.32 |

| TS1 | First Transition State | 55.49 |

| σ-complex | Arenium Ion Intermediate | 36.70 |

| TS2 | Second Transition State | 40.26 |

| Products | 1-iodo-4-methoxybenzene + HCl | -6.42 |

Data sourced from a Density Functional Theory (DFT) study on the iodination of methoxybenzene, a structural analog. researchgate.net The energies illustrate the reaction profile from reactants to products through key transition states and intermediates.

Influence of Steric and Electronic Factors on Reaction Selectivity and Rate

The rate and regioselectivity of reactions on an aromatic ring are profoundly influenced by the electronic and steric properties of its substituents. numberanalytics.comstudysmarter.co.uk

Electronic Effects: The methoxy group (-OCH3) in this compound is a powerful electron-donating group (EDG) due to its +M (mesomeric or resonance) effect, where the oxygen's lone pairs donate electron density into the π-system. wikipedia.org This increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. masterorganicchemistry.com Such groups are known as "activating groups". ksu.edu.sawikipedia.org The ethyl groups are also weakly activating due to their +I (inductive) effect. The electron density donated by the methoxy group is concentrated at the ortho and para positions, making these sites the most favorable for electrophilic attack. wikipedia.org

Steric Effects: Steric hindrance arises from the physical bulk of substituent groups, which can impede the approach of a reagent to a nearby reaction site. numberanalytics.com In this compound, the two ethyl groups and the methoxy group create a sterically crowded environment, particularly around the C2, C1, and C3 positions. This steric crowding can dramatically influence regioselectivity, often overriding electronic preferences. numberanalytics.comwikipedia.org For example, in the nitration of toluene, the methyl group directs incoming electrophiles to both the ortho and para positions; however, in tert-butylbenzene, the extreme bulk of the tert-butyl group heavily favors substitution at the distant para position. wikipedia.org

For this compound, the combined directing effects would be as follows:

| Position | Electronic Effect | Steric Effect | Predicted Reactivity |

|---|---|---|---|

| C4 | Activated (para to -OCH3) | Least hindered | Most favored position |

| C6 | Activated (ortho to -OCH3) | Highly hindered (between -OCH3 and ethyl group) | Strongly disfavored |

| C5 | Less activated (meta to -OCH3) | Moderately hindered | Disfavored |

The C4 position is electronically activated (para to the strong -OCH3 director) and is the most sterically accessible. The C6 position, while also electronically activated (ortho to the -OCH3 group), is severely hindered by the adjacent ethyl group. Therefore, electrophilic substitution reactions on this compound are strongly predicted to occur selectively at the C4 position. This principle, where steric factors can dominate over electronic directing effects, is well-documented in aromatic chemistry. ias.ac.in

Catalytic Transformations and 1,3 Diethyl 2 Methoxybenzene

Transition Metal Catalysis in 1,3-Diethyl-2-methoxybenzene Chemistry

Transition metal catalysts have revolutionized organic synthesis by providing efficient and selective pathways for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections delve into the use of palladium, platinum, copper, gold, and iron catalysts in reactions involving substrates analogous to this compound, highlighting the potential for its targeted functionalization.

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile tool for C-H functionalization, although its application to sterically hindered substrates like this compound requires careful consideration of ligand and reaction conditions. Research on analogous systems, such as 1,3-dimethoxybenzene (B93181), provides insights into the expected reactivity.

For instance, the palladium(II)-catalyzed C-H olefination of 1,3-dimethoxybenzene with ethyl acrylate, promoted by S,O-ligands, demonstrates that functionalization occurs primarily at the least sterically hindered C-H bond ortho to a methoxy (B1213986) group. acs.orgnih.gov In the case of this compound, the C-H bonds at positions 4 and 6 would be the most likely sites for such transformations, with the directing effect of the methoxy group favoring these positions. The reaction with 1,3-dimethoxybenzene yielded the olefinated product in excellent yield (81%), showcasing the high efficiency of this catalytic system for electron-rich arenes. acs.orgnih.gov However, the steric bulk of the ethyl groups in this compound might influence the regioselectivity and reaction efficiency.

The choice of ligand is crucial in overcoming the challenges associated with sterically demanding substrates. While traditional palladium catalysts might struggle, the development of specialized ligands has expanded the scope of palladium-catalyzed reactions to include complex and hindered molecules. nih.gov The use of a palladium/norbornene (Pd/NBE) cooperative catalysis, for example, has been explored for the functionalization of 1,2,3,4-tetrasubstituted arenes, a class of compounds to which derivatives of this compound belong. nih.gov

Table 1: Palladium-Catalyzed C-H Olefination of Methoxyarenes

| Arene | Olefin | Catalyst System | Product(s) | Yield (%) | Reference |

| Anisole (B1667542) | Ethyl acrylate | Pd(OAc)₂, S,O-ligand | ortho- and para-isomers | 70 | acs.orgnih.gov |

| 1,3-Dimethoxybenzene | Ethyl acrylate | Pd(OAc)₂, S,O-ligand | 4- and 2-olefinated isomers | 81 | acs.orgnih.gov |

| 1,2-Dimethoxybenzene | Ethyl acrylate | Pd(OAc)₂, S,O-ligand | α- and β-isomers | 78 | acs.orgnih.gov |

This table is based on data for analogous methoxyarenes and serves as a predictive model for the reactivity of this compound.

Platinum-Catalyzed Processes

Platinum catalysts have emerged as powerful tools for the C-H borylation of arenes, particularly those with significant steric hindrance. acs.orgacs.orgnih.gov This method provides a direct route to valuable arylboronic esters, which are versatile intermediates in organic synthesis.

Studies on the platinum-catalyzed borylation of 1,3,5-trisubstituted arenes have shown remarkable tolerance for sterically demanding substrates. acs.orgosaka-u.ac.jp For example, 1,3,5-triethylbenzene (B86046) undergoes borylation at the C-H bond shielded by two ortho-ethyl groups, a transformation that is not feasible with more conventional iridium catalysts. acs.orgosaka-u.ac.jp This high tolerance for steric hindrance suggests that platinum catalysts would be highly effective for the borylation of this compound, likely targeting the C-H bond at the 5-position.

The choice of ligand, particularly N-heterocyclic carbenes (NHCs), is critical for the success of these reactions. acs.orgosaka-u.ac.jp Platinum complexes with ligands such as ICy (1,3-dicyclohexylimidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have demonstrated high catalytic activity. acs.orgosaka-u.ac.jp

Table 2: Platinum-Catalyzed Borylation of Sterically Hindered Arenes

| Arene | Catalyst System | Product | Yield (%) | Reference |

| Mesitylene | Pt(ICy)(dvtms) | 2-Borylmesitylene | 55 | osaka-u.ac.jp |

| 1,3,5-Triethylbenzene | Pt(ICy)(dvtms) | 2-Boryl-1,3,5-triethylbenzene | 45 | acs.orgosaka-u.ac.jp |

| m-Xylene | Pt(ICy)(dvtms) | 2-, 4-, and 5-Boryl-m-xylene | 75 (mixture) | acs.org |

This table highlights the capability of platinum catalysts to functionalize sterically congested arenes, indicating a high potential for the selective borylation of this compound.

Copper-Based Nanoparticle Catalysis

Copper-based nanoparticles are gaining attention as cost-effective and efficient catalysts for a variety of organic transformations, including C-H functionalization reactions. rsc.orgnih.govmdpi.com While specific applications of copper nanoparticles for the catalytic transformation of this compound are not yet widely reported, the general reactivity of copper catalysts with anisole derivatives suggests significant potential.

Copper-catalyzed C-H activation is a burgeoning field, with copper's low toxicity and abundance making it an attractive alternative to precious metals. rsc.org Copper nanoparticles (CuNPs) offer the advantage of a high surface-area-to-volume ratio, which can enhance catalytic activity. mdpi.com These nanoparticles have been successfully employed in the synthesis of enol carbamates through the C-H activation of dialkylformamides. mdpi.com

Furthermore, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions of ethers with arenes have been documented. nih.gov For example, the coupling of isochroman (B46142) with anisole proceeds in the presence of a copper catalyst. nih.gov This suggests that copper nanoparticles could potentially catalyze the coupling of this compound with various partners. The development of copper nanoparticles supported on materials like porous organic polymers (e.g., Cu@AEPOP) has shown remarkable activity in the oxidation of alkyl arenes. mdpi.com

Gold (I) Catalysis

Gold(I) catalysis has emerged as a powerful tool for the activation of alkynes and allenes toward nucleophilic attack, leading to a wide range of molecular complexities. nih.govnih.govrsc.org While direct examples of gold-catalyzed reactions on this compound are scarce, the principles of gold catalysis can be extended to predict its potential reactivity.

Intramolecular hydroarylation of allenes tethered to an aromatic ring is a key transformation mediated by gold(I) catalysts. nih.govnih.gov In these reactions, the gold(I) complex activates the allene, making it susceptible to attack by the electron-rich arene. For a substrate like an allene-substituted derivative of this compound, a gold(I) catalyst would be expected to facilitate cyclization to form a new ring system. The regioselectivity of this process would be influenced by the electronic and steric properties of the substituents on the benzene (B151609) ring.

Gold(I) catalysts are also known to catalyze the iodination of arenes, including anisole, with high efficiency. researchgate.net This suggests a potential route for the halogenation of this compound under mild conditions.

Iron-Catalyzed Cross-Dehydrogenation Coupling (CDC)

Iron-catalyzed cross-dehydrogenative coupling (CDC) represents a green and economical approach to C-C and C-heteroatom bond formation, avoiding the need for pre-functionalized substrates. nih.govmdpi.comnih.gov The abundance, low cost, and low toxicity of iron make it an attractive catalyst for sustainable chemistry. mdpi.comnih.gov

The application of iron-catalyzed CDC to anisole derivatives has been demonstrated in several contexts. For example, the coupling of benzylic or allylic C-H bonds adjacent to an ether oxygen with electron-rich arenes like anisoles can be achieved using iron catalysts in the presence of an oxidant. caltech.edu This suggests that this compound could act as the arene component in such coupling reactions.

Furthermore, iron-catalyzed CDC reactions between two C(sp³)–H bonds can lead to the formation of C–C double bonds, as seen in the synthesis of α,β-unsaturated ketones from acetophenones and methylarenes. nih.gov Iron salts, such as FeCl₂, have also been used to catalyze the CDC reaction between the C(sp³)-H bond adjacent to the oxygen of a propargyl ether and the active methylene (B1212753) C(sp³)-H bond of a 1,3-dicarbonyl compound. mdpi.com

Table 3: Iron-Catalyzed Cross-Dehydrogenative Coupling Reactions

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

| Benzyl C-H bond | 1,3-Diketone | FeCl₂ | Alkylated diketone | mdpi.com |

| Propargyl ether | 1,3-Dicarbonyl compound | FeCl₂ | Propargylated β-dicarbonyl | mdpi.com |

| Acetophenone | Methylarene | FeCl₃·6H₂O | α,β-Unsaturated ketone | nih.gov |

This table illustrates the versatility of iron catalysis in CDC reactions, suggesting multiple avenues for the functionalization of or with this compound and its derivatives.

Organocatalysis in the Synthesis and Modification of this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition metal and enzymatic catalysis. It offers the advantages of being metal-free, often less sensitive to air and moisture, and capable of providing high enantioselectivity.

For a substrate like this compound, organocatalysis can be employed in Friedel-Crafts type reactions. The electron-rich nature of the aromatic ring makes it a suitable nucleophile for reactions with electrophiles activated by an organocatalyst. Chiral secondary amines, for example, can activate α,β-unsaturated aldehydes to form a nucleophilic enamine, which can then react with an electrophile. Conversely, these amines can activate α,β-unsaturated aldehydes to form a transient iminium ion, which is a potent electrophile for reaction with nucleophiles like electron-rich benzenes. caltech.educore.ac.uk

The organocatalytic asymmetric Friedel-Crafts alkylation of electron-rich benzenes, including anisoles and 1,3-dimethoxybenzene, with α,β-unsaturated aldehydes has been successfully demonstrated. core.ac.ukacs.org These reactions, often catalyzed by chiral imidazolidinones or other secondary amines, can proceed with high yields and excellent enantioselectivity. caltech.educore.ac.uk In the case of this compound, alkylation would be expected to occur at the positions activated by the methoxy group, with the regioselectivity influenced by the steric hindrance of the ethyl groups.

Furthermore, strong and confined Brønsted acid organocatalysts have been used for the asymmetric Friedel-Crafts reaction of alkoxybenzenes with N,O-acetals to produce enantioenriched arylglycine esters. nih.govacs.org This methodology could potentially be applied to this compound to introduce amino acid-like moieties. The development of organocatalytic dearomatization reactions also opens up new avenues for creating complex, three-dimensional structures from simple arenes. acs.orgnih.gov

Table 4: Organocatalytic Asymmetric Friedel-Crafts Alkylation of Arenes

| Arene Nucleophile | Electrophile | Organocatalyst | Product Type | Enantioselectivity (% ee) | Reference |

| Pyrrole | α,β-Unsaturated aldehyde | Chiral imidazolidinone salt | Alkylated pyrrole | High | caltech.educore.ac.uk |

| Anisole | α,β-Unsaturated aldehyde | Chiral secondary amine | para-Alkylated anisole | Good | caltech.educore.ac.uk |

| 1,3-Dimethoxybenzene | β,γ-Unsaturated-α-ketoester | Cu(OTf)₂-t-Bu-BOX (metal-assisted) | Alkylated dimethoxybenzene | Lower | acs.org |

| Toluene | N,O-acetal | Chiral Brønsted acid | Arylglycine ester | High | nih.govacs.org |

This table showcases the potential of organocatalysis for the asymmetric functionalization of arenes similar to this compound.

Photoredox Catalysis and its Relevance to this compound Derivatives

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. beilstein-journals.orgacs.org This methodology relies on photocatalysts, which can be transition metal complexes or organic dyes, that become potent single-electron transfer agents upon photoexcitation. acs.org For derivatives of this compound, which are electron-rich aromatic systems, photoredox catalysis offers versatile pathways for C-H functionalization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

The general mechanism involves the photocatalyst absorbing a photon, transitioning to an excited state with altered redox potentials. beilstein-journals.org This excited catalyst can then engage in either an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a substrate, such as an electron-rich arene like a methoxybenzene derivative, to form a radical cation. This reactive intermediate can then be trapped by a nucleophile. Conversely, in a reductive quenching cycle, the excited catalyst donates an electron to a substrate, generating a radical anion.

The application of photoredox catalysis to methoxybenzene derivatives has been demonstrated in various transformations, including nucleophilic aromatic substitution and C-H functionalization. beilstein-journals.orgnih.gov For instance, photoredox-catalyzed reactions can facilitate the coupling of aryl radical precursors with arenes. nih.gov Dual catalytic systems, combining photoredox catalysis with another catalytic cycle, such as one involving palladium, have enabled intermolecular C-H arylation of methoxy arenes. nih.gov In these systems, the photocatalyst generates an aryl radical, which is then intercepted by a palladium complex to achieve the desired C-H functionalization. nih.gov The regioselectivity of these reactions is a critical aspect, often governed by the electronic and steric properties of the substituents on the aromatic ring.

| Reaction Type | Substrate Type | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| C-H Arylation | Methoxy arenes with N-directing group | Dual Palladium/Photoredox | Intermolecular C-H functionalization using aryldiazonium salts. | nih.gov |

| Nucleophilic Aromatic Substitution | Methoxybenzene derivatives | Organophotoredox | Enables substitution with various nucleophiles, including amino acid derivatives. | beilstein-journals.org |

| α-Alkylation of Aldehydes | Aldehydes with alkyl halides | Eosin Y (Organic Dye) | Mediates the generation of a SOMO intermediate for functionalization. | nih.gov |

| C-H Amination | Electron-rich arenes | Organic Photoredox | Involves the reaction of an arene radical cation with nitrogen nucleophiles. | researchgate.net |

Phase-Transfer Catalysis in Aromatic Ether Synthesis

The synthesis of aromatic ethers such as this compound is commonly achieved through the Williamson ether synthesis. byjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion. byjus.comjk-sci.com For the synthesis of aromatic ethers, where one of the reactants is a phenol (B47542), the reaction requires a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. In industrial settings and for laboratory preparations where reactants may exist in separate, immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the substrate), phase-transfer catalysis (PTC) is a crucial enabling technology. byjus.comgoogle.com

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another where the reaction occurs. researchgate.net In the context of synthesizing an aromatic ether like this compound, a phase-transfer catalyst would transport the hydroxide (B78521) or phenoxide anion from the aqueous or solid phase into the organic phase containing the alkyl halide. This circumvents the need for anhydrous solvents and allows the reaction to proceed under milder conditions with increased reaction rates. jk-sci.comfrancis-press.com

The choice of catalyst, solvent, and base can significantly influence the efficiency of the synthesis, minimizing side reactions such as C-alkylation or elimination. jk-sci.com For example, the use of potassium carbonate as a base and N,N-dimethylformamide as a solvent are common conditions for this type of synthesis. byjus.com The lipophilicity of the phase-transfer catalyst is a key factor in its effectiveness. researchgate.net

| Component | Example(s) | Role in Synthesis | Reference |

|---|---|---|---|

| Phenolic Substrate | 2,6-Diethylphenol | Provides the aromatic core and hydroxyl group for etherification. | byjus.com |

| Alkylating Agent | Methyl halide (e.g., CH₃I) or Dimethyl sulfate (B86663) | Provides the alkyl group (methoxy) to form the ether linkage. | byjus.com |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Crown Ethers | Transfers the phenoxide anion to the organic phase. | researchgate.net |

| Base | NaOH, KOH, K₂CO₃ | Deprotonates the phenol to form the reactive phenoxide anion. | jk-sci.com |

| Solvent System | Biphasic (e.g., Toluene/Water), Aprotic (DMF) | Provides the medium for the reaction; PTC is useful for immiscible systems. | jk-sci.comfrancis-press.com |

Catalytic Activation of Aromatic C-H Bonds in Diethyl-methoxybenzene Systems

Direct C-H bond activation is a powerful strategy in modern organic synthesis that allows for the functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govmdpi.com In diethyl-methoxybenzene systems, the presence of both alkyl and methoxy substituents presents challenges and opportunities for regioselective C-H activation.

Transition metal catalysts, particularly those based on rhodium and iridium, are prominent in this field. scispace.comnih.govacs.org The methoxy group in an anisole derivative is an ortho, para-director for electrophilic substitution, but its role in C-H activation can be more complex. It can act as a directing group, facilitating C-H activation at the ortho position through coordination with the metal center. nih.govsnnu.edu.cn However, steric hindrance from the adjacent ethyl groups in a molecule like this compound would significantly influence the regioselectivity.

Iridium-catalyzed C-H borylation, for example, often shows a preference for the meta- and para-positions in anisole, driven by electronic and steric factors rather than ortho-direction. mdpi.comresearchgate.net The development of bulky ligands and the use of Lewis acids can further tune this selectivity, favoring the para-position. mdpi.com In a this compound system, the C-H bonds at positions 4 and 6 would be the most likely targets for functionalization, with the catalyst's steric and electronic properties determining the precise outcome. Some advanced iridium catalysts have even been shown to achieve a double C-H activation, functionalizing both an aromatic C(sp²)-H bond and a C(sp³)-H bond of the methoxy group itself to form complex heterocyclic structures. nih.gov Rhodium catalysts are also widely used for C-H functionalization, often employing a directing group strategy to achieve high regioselectivity. scispace.comnih.govbeilstein-journals.org While the methoxy group itself is a weak directing group, other functional groups can be installed to direct the rhodium catalyst to a specific C-H bond. scispace.comresearchgate.net

Derivatives and Analogues of 1,3 Diethyl 2 Methoxybenzene: Synthetic and Reactivity Research

Synthesis and Detailed Characterization of Positional Isomers of Diethyl-methoxybenzene

The synthesis of positional isomers of diethyl-methoxybenzene can be achieved through several standard organic chemistry routes, typically involving the methylation of the corresponding diethylphenol or the diazotization of a diethylaniline followed by hydrolysis and methylation. The starting diethylphenols or anilines can themselves be prepared through multi-step syntheses.

For instance, the synthesis of 2,6-diethylanisole (the titular compound, 1,3-diethyl-2-methoxybenzene) can be accomplished by the methylation of 2,6-diethylphenol. A common method involves using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. An alternative synthesis starts from 2,6-diethylaniline, which can be prepared via the dehydrogenation of 2,6-diethylcyclohexylamine using a palladium on cobalt/aluminum spinel catalyst. prepchem.com

The synthesis of other isomers, such as 3,5-diethylanisole, can be envisioned starting from 3,5-diethylaniline. This aniline (B41778) can be prepared from 3,5-dimethylaniline (B87155) through a sequence of diazotization and coupling reactions. google.com Once the corresponding 3,5-diethylphenol (B75064) is obtained, methylation provides the desired anisole (B1667542) derivative.

The characterization of these isomers relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for distinguishing between isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons and the carbons of the benzene (B151609) ring. For example, the 13C NMR spectrum of the related 2,6-dimethylanisole (B89883) shows distinct signals for the aromatic carbons, which can be compared to those of its isomers to confirm their substitution patterns. chemicalbook.com

Table 1: Positional Isomers of Diethyl-methoxybenzene and Related Precursors

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Synthesis Precursor |

| 2,6-Diethylanisole | This compound | 2944-51-6 | C₁₁H₁₆O | 2,6-Diethylphenol |

| 2,4-Diethylanisole | 1,3-Diethyl-4-methoxybenzene | 175569-92-3 | C₁₁H₁₆O | 2,4-Diethylphenol |

| 3,5-Diethylanisole | 1,3-Diethyl-5-methoxybenzene | 92959-58-5 | C₁₁H₁₆O | 3,5-Diethylphenol |

| 2,6-Diethylaniline | 2,6-Diethylaniline | 579-66-8 | C₁₀H₁₅N | 2,6-Diethylcyclohexylamine |

| 3,5-Dimethylaniline | 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N | 3,5-Dinitrotoluene |

Investigation of Functionalized this compound Derivatives

The functionalization of the this compound aromatic ring is governed by the directing effects of its substituents. The methoxy (B1213986) group is a powerful activating, ortho-, para-directing group, while the ethyl groups are weakly activating, ortho-, para-directors. Due to significant steric hindrance at the positions ortho to the methoxy group (C1 and C3, which are already substituted with ethyl groups), electrophilic substitution is strongly favored at the C4 position, which is para to the methoxy group.

Introduction of Halogen, Nitro, and Amino Substituents

Halogenation: The bromination and iodination of activated aromatic rings are well-established reactions. For this compound, halogenation is predicted to occur selectively at the C4 position. Aromatic iodination of similar structures, such as 2,6-dialkylanilines, has been successfully carried out using molecular iodine, which is a less hazardous alternative to reagents like iodine monochloride. researchgate.net A simple protocol using molecular iodine in a suitable solvent like diethyl ether can yield the 4-iodo-2,6-diethylanisole. researchgate.net

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. For amides derived from the related 2,6-diethylaniline, the position of nitration is highly dependent on the acidity of the reaction medium. researchgate.net Given the strong directing effect of the methoxy group in this compound, nitration is expected to yield primarily 4-nitro-1,3-diethyl-2-methoxybenzene. A process for the nitration of 1,3-dialkyl-5-tertiary-butylbenzene uses nitric acid in the presence of a soluble mercuric salt catalyst, demonstrating a method applicable to sterically hindered alkylbenzenes. google.com

Amination: The most common route to amino derivatives of such compounds is through the reduction of the corresponding nitro compound. A variety of methods are available for the reduction of aromatic nitro groups to amines. These include metal-free systems like B₂pin₂ in a methanol/water solvent system, which can achieve rapid reduction. doi.org Other established methods use sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like Ni(OAc)₂ or Ni(PPh₃)₄, or zinc metal in the presence of aqueous chelating ethers. orientjchem.orgjsynthchem.comresearchgate.net These methods are generally high-yielding and tolerant of other functional groups, making them suitable for the synthesis of 4-amino-1,3-diethyl-2-methoxybenzene from its nitro precursor. orientjchem.orgresearchgate.net

Table 2: Functionalization Reactions of this compound

| Reaction | Reagents and Conditions | Predicted Major Product |

| Iodination | I₂, diethyl ether | 1,3-Diethyl-4-iodo-2-methoxybenzene |

| Nitration | conc. HNO₃, conc. H₂SO₄ | 1,3-Diethyl-2-methoxy-4-nitrobenzene |

| Amination (from Nitro) | B₂pin₂, NaOH, MeOH/H₂O, 50°C | 4-(1,3-Diethyl-2-methoxy-phenyl)amine |

Synthesis of Carboxylic Acid, Aldehyde, and Ketone Derivatives

Carboxylic Acid Derivatives: The introduction of a carboxylic acid group can be accomplished via the carbonation of an organometallic intermediate. Directed ortho-lithiation is a powerful tool for regioselective functionalization. semanticscholar.org For this compound, the methoxy group can direct lithiation to the C4 position using a strong base like n-butyllithium or t-butyllithium, particularly when complexed with a reagent like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). rsc.orgclockss.org Quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice) followed by an acidic workup would yield 2,6-diethyl-4-methoxybenzoic acid. A similar reaction has been reported for 3,5-diethylanisole, which, upon treatment with butyllithium (B86547) and subsequent reaction with carbon dioxide, afforded the corresponding carboxylic acid. rsc.org

Aldehyde Derivatives: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. researchgate.netorganic-chemistry.org The reaction uses a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. researchgate.netorganic-chemistry.org This reagent then attacks the activated aromatic ring. For this compound, formylation is expected to occur at the sterically accessible and electronically activated C4 position, yielding 2,6-diethyl-4-methoxybenzaldehyde.

Ketone Derivatives: Friedel-Crafts acylation is the most direct method for synthesizing aryl ketones. sigmaaldrich.commasterorganicchemistry.com This reaction involves treating the aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgtamu.edu A specific example is the reaction of 2,6-diethylanisole with propionyl chloride, which yields 2,6-diethyl-4-propionylanisole. prepchem.com Similarly, using acetyl chloride would produce 4-acetyl-1,3-diethyl-2-methoxybenzene. The reaction is generally regioselective for the para position due to the combined electronic and steric influences of the substituents. chemijournal.com

Table 3: Synthesis of Carbonyl Derivatives of this compound

| Derivative | Synthetic Method | Key Reagents |

| Carboxylic Acid | Lithiation and Carbonation | 1. n-BuLi/TMEDA 2. CO₂ (solid) 3. H₃O⁺ |

| Aldehyde | Vilsmeier-Haack Reaction | POCl₃, DMF, then H₂O |

| Ketone (Propionyl) | Friedel-Crafts Acylation | Propionyl chloride, AlCl₃ |

Structure-Reactivity Relationship (SAR) Studies in Related Aromatic Ethers

The reactivity of substituted aromatic ethers like this compound in electrophilic aromatic substitution is a direct consequence of the electronic and steric properties of their substituents. The Hammett equation and more advanced theoretical models, such as those based on molecular electrostatic potential, provide a quantitative framework for understanding these relationships. nih.gov

The methoxy group (-OCH₃) is a strongly activating group due to its +M (mesomeric or resonance) effect, which donates electron density to the aromatic π-system, particularly at the ortho and para positions. This significantly stabilizes the positively charged intermediate (the benzenonium ion) formed during electrophilic attack. prepchem.com The ethyl groups (-CH₂CH₃) are weakly activating through their +I (inductive) effect.

In this compound, the powerful +M effect of the methoxy group dominates, making the ring highly susceptible to electrophilic attack. The two ethyl groups at the C1 and C3 positions, which are ortho to the methoxy group, create significant steric hindrance. This steric bulk effectively blocks electrophiles from attacking these positions. Consequently, electrophilic substitution occurs almost exclusively at the C4 position, which is para to the methoxy group and sterically unencumbered. This high regioselectivity is a key feature of the chemistry of 2,6-disubstituted anisoles. Studies on the nitration of various aromatic derivatives have shown strong correlations between reaction rates and parameters that model the electron-donating ability of the substituents. nih.gov

Organometallic Chemistry Involving Analogues of this compound as Ligands or Substrates

Aromatic ethers like this compound and its analogues are versatile participants in organometallic chemistry, capable of acting as both ligands and substrates for transition metal-catalyzed reactions.

As ligands, arenes can coordinate to metal centers through their π-electron systems, forming "piano stool" or sandwich complexes. clockss.org The direct reaction of metal carbonyls, such as Cr(CO)₆, with electron-rich arenes like anisole leads to the formation of (arene)M(CO)₃ complexes. clockss.org More complex ligands incorporating an anisole moiety have also been developed. For example, anisole-substituted phosphido-borane ligands have been synthesized and their coordination to alkali metals like lithium and potassium has been studied. chemicalbook.com In some cases, the coordination of the anisole's methoxy group to the metal center can facilitate subsequent reactions, such as C-O bond cleavage. chemicalbook.com

As substrates, the C-H bonds of anisole derivatives can be functionalized through organometallic catalysis. Palladium-catalyzed C-H activation is a prominent example, enabling the direct coupling of arenes with other molecules. researchgate.net For instance, the C-H bonds of the methoxy group itself in anisole can be activated by a Pd(OAc)₂/Sn(OAc)₂ catalyst system. rsc.org Furthermore, the aromatic C-H bonds can be targeted. While the steric hindrance in this compound would influence the site of C-H activation, the C4 position remains the most likely site for such transformations, offering a route to arylated or alkenylated products without prior functionalization. google.com

Advanced Research Directions and Future Perspectives for 1,3 Diethyl 2 Methoxybenzene Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of methodologies that are not only efficient but also environmentally benign. For 1,3-Diethyl-2-methoxybenzene, research is geared towards cleaner and more atom-economical synthetic pathways, moving beyond classical approaches.

One promising avenue is the use of green methylating agents. Traditional methylation methods often rely on toxic reagents like dimethyl sulfate (B86663) or methyl iodide. A more sustainable alternative is dimethyl carbonate (DMC), which is biodegradable and non-toxic. whiterose.ac.ukresearchgate.net Research could focus on optimizing the direct methylation of 1,3-diethyl-2-hydroxybenzene using DMC, potentially catalyzed by ionic liquids or solid acids, which can enhance selectivity and facilitate catalyst recycling. researchgate.netrsc.org

Another key area is the development of catalytic C-C bond-forming reactions. Instead of multi-step sequences, novel routes could involve the direct dialkylation of methoxybenzene. The use of earth-abundant and low-toxicity metal catalysts, such as those based on iron, is a significant trend in sustainable synthesis. rsc.org For instance, an iron-catalyzed cross-dehydrogenative coupling could potentially be developed to introduce the ethyl groups directly onto the anisole (B1667542) ring. rsc.org